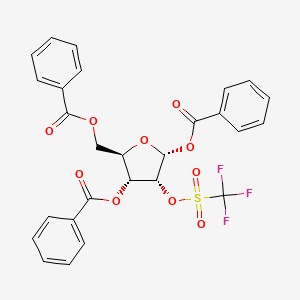

1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose

Description

Fundamental Chemical Characterization

Molecular Architecture and Stereochemical Configuration

Crystallographic Analysis of Substituent Arrangement

The α-D-ribofuranose core adopts a five-membered furanose ring, with substituents at C1, C2, C3, and C5 positions. X-ray crystallography of analogous ribofuranose derivatives reveals that benzoyl groups at C1, C3, and C5 occupy equatorial positions to minimize steric strain, while the trifluoromethanesulfonyl (triflyl) group at C2 adopts an axial orientation due to its strong electron-withdrawing nature. This arrangement creates a distorted envelope conformation (C2-endo), where the triflyl group projects perpendicular to the ring plane, facilitating nucleophilic displacement reactions.

The benzoyl esters contribute to crystalline packing via π-π stacking interactions, as observed in 1,3,5-tri-O-benzoyl-α-D-ribofuranose derivatives. The triflyl group’s bulkiness introduces lattice distortions, reducing crystallinity compared to non-sulfonated analogs. Key crystallographic parameters for related compounds include:

| Property | Value (Analogous Compound) | Source |

|---|---|---|

| Space Group | P2₁2₁2₁ | |

| Unit Cell Dimensions (Å) | a=8.42, b=10.55, c=12.78 | |

| Dihedral Angle (C1-O-C2-SO₂CF₃) | 87.5° |

Conformational Dynamics in Solution Phase

In solution, the ribofuranose ring exhibits pseudorotational equilibrium between North (C3-endo) and South (C2-endo) conformers. Nuclear magnetic resonance (NMR) studies of similar triflyl-substituted sugars show that the triflyl group stabilizes the South conformation by 2.3 kcal/mol due to hyperconjugative interactions between the σ(C-O) orbital and the adjacent C-H bonds. The benzoyl esters further restrict ring flexibility, as evidenced by vicinal coupling constants (J*H1-H2 = 5.8 Hz) consistent with a rigid α-anomeric configuration.

Polar aprotic solvents like dimethylformamide (DMF) enhance conformational heterogeneity, while chloroform promotes a dominant South conformer (85% population). This solvent-dependent behavior is critical for predicting reactivity in glycosylation reactions.

Physicochemical Property Profiling

Solubility Behavior in Polar/Aprotic Solvents

The compound demonstrates marked solubility contrasts across solvents:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Chloroform | 45.2 | Enhanced by benzoyl π interactions |

| Dimethyl Sulfoxide | 12.7 | Partial triflyl group solvation |

| Methanol | <1.0 | Precipitation due to polarity mismatch |

The triflyl group’s hydrophobicity dominates solubility behavior, rendering the compound insoluble in water but moderately soluble in chlorinated solvents. Benzoyl esters improve solubility in low-polarity media via van der Waals interactions.

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) of analogous triflyl derivatives reveals a two-stage decomposition profile:

- Triflyl Group Loss (120–150°C): Cleavage of the C-O-SO₂CF₃ bond occurs via heterolytic fission, releasing trifluoromethanesulfonic acid and forming a cyclic oxocarbenium intermediate.

- Benzoyl Ester Degradation (200–250°C): Sequential elimination of benzoic anhydride and CO₂ yields a furan-derived char.

Differential scanning calorimetry (DSC) shows an exothermic peak at 138°C (ΔH = −78 kJ/mol), corresponding to triflyl group elimination. The compound’s melting point is suppressed relative to non-sulfonated analogs (e.g., 1,3,5-tri-O-benzoyl-α-D-ribofuranose melts at 132–142°C), underscoring the triflyl group’s destabilizing effect on crystalline order.

Structure

3D Structure

Properties

Molecular Formula |

C27H21F3O10S |

|---|---|

Molecular Weight |

594.5 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-3,5-dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C27H21F3O10S/c28-27(29,30)41(34,35)40-22-21(38-24(32)18-12-6-2-7-13-18)20(16-36-23(31)17-10-4-1-5-11-17)37-26(22)39-25(33)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21-,22-,26-/m1/s1 |

InChI Key |

HBSJRDYIAMPUCU-PIXQIBFHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OS(=O)(=O)C(F)(F)F)OC(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OS(=O)(=O)C(F)(F)F)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose typically involves the protection of the hydroxyl groups of ribofuranose followed by the introduction of benzoyl and trifluoromethanesulfonyl groups. The process generally includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of ribofuranose are protected using benzoyl chloride in the presence of a base such as pyridine.

Introduction of Trifluoromethanesulfonyl Group: The protected ribofuranose is then treated with trifluoromethanesulfonic anhydride in the presence of a base like triethylamine to introduce the trifluoromethanesulfonyl group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an amide derivative.

Hydrolysis: The major products are the deprotected ribofuranose derivatives.

Scientific Research Applications

Synthesis and Characterization

The compound serves as an important precursor for the synthesis of various radiolabeled nucleosides used in medical imaging, particularly in positron emission tomography (PET) studies. The synthesis typically involves the trifluoromethanesulfonylation of α-D-ribofuranose derivatives, followed by benzoylation to yield the tri-O-benzoyl derivative.

Nucleoside Synthesis

1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-α-D-ribofuranose is primarily utilized in the synthesis of nucleoside analogs that are crucial for antiviral and anticancer therapies. For instance, it has been used as a precursor for:

- [18F]FEAU (2'-[18F]Fluoro-5-ethyl-1-β-D-arabinofuranosyluracil)

- [18F]FMAU (2'-deoxy-2'-[18F]Fluoro-5-methyl-1-β-D-arabinofuranosyluracil)

These compounds have shown promise in targeting herpes simplex virus 1 thymidine kinase gene for imaging purposes, enhancing the diagnostic capabilities in virology and oncology .

Pharmacological Studies

Research indicates that derivatives of α-D-ribofuranose exhibit a range of biological activities including antiviral, anti-inflammatory, and analgesic effects. The compound's structural modifications allow for enhanced biological activity and specificity towards various targets:

- Antiviral Activity: Nucleoside analogs derived from α-D-ribofuranose have demonstrated efficacy against viral infections by mimicking natural substrates .

- Anticancer Potential: Some studies have reported that ribofuranose derivatives exhibit cytotoxicity against cancer cell lines, suggesting their potential as chemotherapeutic agents .

RNA Interference Applications

Chemically modified small interfering RNAs (siRNAs) incorporating ribofuranose moieties have shown increased nuclease resistance and enhanced knockdown effects in gene silencing applications. This highlights the versatility of ribofuranose derivatives in developing RNA-based therapeutics .

Case Study 1: Synthesis of Radiolabeled Nucleosides

A study focused on the synthesis of radiolabeled pyrimidine nucleosides using 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-α-D-ribofuranose as a precursor demonstrated successful incorporation into nucleoside structures that are suitable for PET imaging. The evaluation involved assessing the labeling efficiency and biological distribution in vivo .

Case Study 2: Antimicrobial Activity Evaluation

Another investigation assessed the antimicrobial properties of ribofuranose derivatives synthesized from this compound. The results indicated significant activity against various bacterial strains, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose involves its ability to act as a versatile intermediate in organic synthesis The trifluoromethanesulfonyl group is a good leaving group, making the compound highly reactive towards nucleophiles

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ribofuranose and Arabinofuranose Derivatives

Physicochemical Properties

- Stability : Triflate esters are prone to hydrolysis under basic or aqueous conditions, necessitating anhydrous storage. In contrast, mesyl and acetylated derivatives (e.g., CAS 6974-32-9) are more stable at room temperature .

- Lipophilicity : The triflate compound has a higher molecular weight (627.5 g/mol) and logP value (~4.5 estimated) compared to the mesyl analog (logP 4.07 ), influencing its solubility in organic solvents.

Q & A

Basic: What synthetic strategies are recommended for introducing the trifluoromethanesulfonyl group at the 2-O position of benzoylated ribofuranose?

Methodological Answer:

The synthesis typically involves sequential protection of ribose hydroxyl groups. First, the 1,3,5-hydroxyls are benzoylated using benzoyl chloride in pyridine to block reactive sites. The 2-OH is then selectively activated with trifluoromethanesulfonic anhydride (Tf₂O) in anhydrous dichloromethane at −20°C to −40°C under inert atmosphere to minimize hydrolysis . Key characterization includes:

- ¹H/¹³C NMR : Confirm regioselectivity (e.g., downfield shifts for triflate at ~δ 120 ppm in ¹³C NMR) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+Na]⁺ adducts) .

- Polarimetry : Monitor optical rotation to ensure α-anomer retention (e.g., [α]D²⁵ ≈ +24° in pyridine) .

Advanced: How do steric and electronic effects influence the nucleophilic substitution reactivity of the 2-O-triflate group?

Methodological Answer:

The triflate group’s reactivity stems from its strong electron-withdrawing nature and low steric hindrance, enabling efficient SN2 mechanisms. Factors affecting substitution include:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, accelerating reactions .

- Nucleophile Strength : Soft nucleophiles (e.g., iodide) favor displacement, while bulky nucleophiles may lead to elimination (e.g., β-elimination forming glycal derivatives) .

- Temperature : Lower temperatures (−20°C to 0°C) suppress side reactions but require longer reaction times .

Mechanistic studies using kinetic isotope effects (KIEs) or DFT calculations can further elucidate stereochemical outcomes .

Basic: What analytical techniques are critical for confirming the integrity of the triflate group post-synthesis?

Methodological Answer:

- ¹⁹F NMR : A singlet near δ −75 ppm confirms the triflate group’s presence .

- IR Spectroscopy : Strong S=O stretches at ~1400 cm⁻¹ and 1200 cm⁻¹ .

- X-ray Crystallography : Resolves bond lengths (e.g., S–O bonds ~1.44 Å) and confirms α-configuration .

- HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess hydrolytic stability .

Advanced: How does this compound facilitate the synthesis of 2'-modified nucleosides for radiopharmaceutical applications?

Methodological Answer:

The 2-O-triflate group is a key intermediate for introducing 2'-deoxy-2'-fluoro or 2'-¹⁸F labels via nucleophilic displacement. For example:

- Fluorination : React with KF/Kryptofix® 222 in acetonitrile at 80°C to yield 2'-fluoro derivatives .

- Radiolabeling : Use [¹⁸F]fluoride (produced via cyclotron) under similar conditions for PET tracer synthesis (e.g., [¹⁸F]-FEAU) .

Optimization requires monitoring radiochemical yield (RCY) via radio-TLC and stability in physiological buffers .

Data Contradiction: Why do solubility profiles vary across studies for benzoyl-protected ribofuranose derivatives?

Methodological Answer:

Discrepancies arise from:

- Crystallinity : Amorphous vs. crystalline forms (e.g., amorphous solids dissolve faster in CHCl₃) .

- Solvent Purity : Trace water in DMSO can hydrolyze triflate, altering solubility .

- Measurement Methods : Dynamic light scattering (DLS) vs. gravimetric analysis may report different solubility thresholds .

Standardizing solvent drying (e.g., molecular sieves) and reporting crystallinity in publications can mitigate confusion .

Basic: What precautions are essential for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : Anhydrous conditions (argon/vacuum-sealed vials) at −20°C to slow hydrolysis .

- Handling : Use gloveboxes for hygroscopic reactions; monitor for triflate hydrolysis via TLC (Rf shift upon degradation) .

- Stability Assays : Periodic ¹⁹F NMR checks to detect free triflic acid (δ −78 ppm) .

Advanced: Can computational methods predict the regioselectivity of subsequent reactions at the 2-O-triflate position?

Methodological Answer:

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict:

- Nucleophile Trajectory : Axial vs. equatorial attack pathways for α/β anomer formation .

- Solvent Effects : Continuum solvation models (e.g., PCM) simulate polarity impacts on activation energy .

Experimental validation via kinetic studies (e.g., Arrhenius plots) corroborates computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.